Welcome to the BenchChem Online Store!
molecular formula C10H8O2 B1582923 Methyl phenylpropiolate CAS No. 4891-38-7

Methyl phenylpropiolate

Cat. No. B1582923
M. Wt: 160.17 g/mol
InChI Key: JFGWPXKGINUNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05750545

Procedure details

The synthesis method of Example 7-(1) was applied. Phenylpropiolic acid (5.16 g), : 1,2-dichloroethane (40 ml), methanol (5 ml) and concentrated sulfuric acid (0.2 ml) were used as reagents to quantitatively give a colorless transparent liquid.
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:13]CCl.S(=O)(=O)(O)O>CO>[C:1]1([C:7]#[C:8][C:9]([O:11][CH3:13])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5.16 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC(=O)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quantitatively give a colorless transparent liquid

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C#CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.